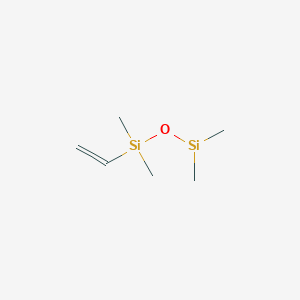

1,1,3,3-テトラメチル-1-ビニルジシロキサン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

Vinyltetramethyldisiloxane is an organosilicon compound with the molecular formula C6H16OSi2. It is a colorless liquid that is commonly used as a reagent in organic synthesis and as a precursor to other organosilicon compounds . This compound is known for its versatility and is employed in various chemical reactions and industrial applications.

科学的研究の応用

Vinyltetramethyldisiloxane has a wide range of scientific research applications:

Chemistry: It is used as a monomer in the production of silicone polymers and resins.

Biology: This compound is used in the synthesis of bioactive molecules and as a reagent in various biochemical assays.

Medicine: It is employed in the development of pharmaceutical intermediates and as a component in drug delivery systems.

Industry: It is used in the production of coatings, adhesives, and sealants.

生化学分析

Biochemical Properties

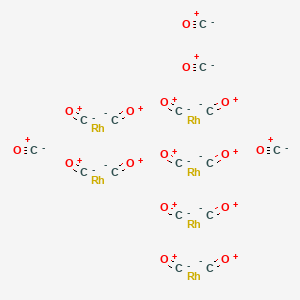

It is known to be employed as a ligand in organometallic chemistry and also as a homogeneous catalyst . This suggests that it may interact with certain enzymes or proteins, but specific interactions have not been reported.

Molecular Mechanism

It is known to act as a ligand in organometallic chemistry and as a homogeneous catalyst , suggesting it may interact with biomolecules in some way. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported.

準備方法

Vinyltetramethyldisiloxane can be synthesized through the reaction of silane and vinylsilane. The reaction typically involves the dehydrogenation of these compounds under controlled conditions . Industrial production methods often utilize hydrosilylation reactions, where allyl derivatives react with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst .

化学反応の分析

Vinyltetramethyldisiloxane undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form simpler silanes.

Substitution: The vinyl group can undergo substitution reactions to form various derivatives. Common reagents used in these reactions include hydrosilanes, oxidizing agents, and reducing agents.

作用機序

The mechanism of action of Vinyltetramethyldisiloxane involves its ability to act as a ligand and form complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions. The molecular targets and pathways involved include the formation of metal-silicon bonds and the activation of vinyl groups for subsequent reactions .

類似化合物との比較

Vinyltetramethyldisiloxane can be compared with other similar compounds such as:

1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has two vinyl groups and is used as a ligand in organometallic chemistry.

Vinyltrimethylsilane: This compound has a similar structure but with three methyl groups and one vinyl group.

Hexamethyldisiloxane: This compound has six methyl groups and is used as a solvent and reagent in organic synthesis.

Vinyltetramethyldisiloxane is unique due to its specific combination of vinyl and methyl groups, which provide it with distinct reactivity and versatility in various applications.

特性

CAS番号 |

55967-52-7 |

|---|---|

分子式 |

C6H16OSi2 |

分子量 |

160.36 g/mol |

IUPAC名 |

dimethylsilyloxy-ethenyl-dimethylsilane |

InChI |

InChI=1S/C6H16OSi2/c1-6-9(4,5)7-8(2)3/h6,8H,1H2,2-5H3 |

InChIキー |

UVLRQIDTOJPWEH-UHFFFAOYSA-N |

SMILES |

C[Si](C)O[Si](C)(C)C=C |

正規SMILES |

C[SiH](C)O[Si](C)(C)C=C |

Key on ui other cas no. |

55967-52-7 |

ピクトグラム |

Flammable; Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 1,1,3,3-tetramethyl-1-vinyldisiloxane in the synthesis of hyperbranched poly(carbosiloxane)s?

A1: In this research, 1,1,3,3-tetramethyl-1-vinyldisiloxane acts as a co-monomer alongside an optically pure (S,S)-1,5-di(1-naphthyl)-1,5-diphenyl-1,5-divinyl-3-methyltrisiloxane in a hydrosilylation polymerization reaction []. This co-monomer influences the degree of branching within the resulting hyperbranched poly(carbosiloxane) structure. By adjusting the feed ratio of the two monomers, the researchers were able to control the degree of branching in the final polymer product [].

Q2: How does the use of 1,1,3,3-tetramethyl-1-vinyldisiloxane impact the properties of the synthesized polymers?

A2: The incorporation of 1,1,3,3-tetramethyl-1-vinyldisiloxane into the polymer structure influences its physical properties. The study observed that varying the feed ratio of this monomer directly impacted the molecular weight (Mn = 4320−9370) and glass transition temperature (Tg = −29−34 °C) of the resulting hyperbranched poly(carbosiloxane)s []. These findings highlight how monomer selection can be used to fine-tune polymer characteristics for specific applications.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Bis(methylthio)methylene]glycine methyl ester](/img/structure/B1588558.png)

![Tris[2-(methylamino)ethyl]amine](/img/structure/B1588566.png)